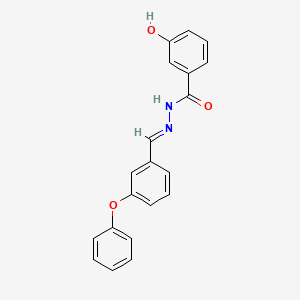![molecular formula C18H18N2O2 B5516401 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5516401.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.136827821 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Neuroprotective Applications
A study demonstrated that derivatives of N-(substituted benzothiazol-2-yl)amide possess significant anticonvulsant and neuroprotective effects. One compound, in particular, was highlighted for its effectiveness in reducing levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating its potential as a safer and effective anticonvulsant with neuroprotective capabilities (Hassan, Khan, & Amir, 2012).
Antimicrobial Activity
A study focused on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, synthesized via copper-catalyzed azide-alkyne cycloaddition, showcased their ability to inhibit cancer cell growth, indicating their potential as antimicrotubule agents. The study highlighted one compound with exceptionally low IC50 values against breast tumor cells, suggesting its suitability for further exploration in antimicrobial applications (Stefely et al., 2010).
Imaging and Diagnostic Applications
The development of a radiolabelled matrix metalloproteinase inhibitor for PET studies highlighted the potential of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide analogs in imaging. This application is essential for non-invasive diagnostic procedures, offering a fully automated radiosynthesis process for the compound, indicating its potential in clinical imaging studies (Wagner et al., 2011).
Aroma Applications
Research into aroma-active Strecker aldehydes from 3-oxazolines identified novel aroma precursors capable of releasing specific aldehydes upon hydrolysis. This study opens pathways for using such compounds in flavor and fragrance applications, demonstrating their ability to significantly influence aroma profiles in food and consumer products (Granvogl, Beksan, & Schieberle, 2012).
COX-2 Inhibition for Anti-inflammatory Purposes
The synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides showcased their potential as selective COX-2 inhibitors. This research is particularly relevant for developing new anti-inflammatory agents, emphasizing the critical role of fluorine atom introduction in enhancing selectivity and potency (Hashimoto et al., 2002).
Advanced Material Applications
The study on polybenzoxazine with phenylnitrile functional groups explored the synthesis and characteristics of novel monomers for advanced material applications. This research highlights the potential of such compounds in creating materials with improved thermal stability and dynamic mechanical properties, offering new possibilities in high-performance polymers (Qi et al., 2009).
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12(2)10-17(21)19-14-7-5-6-13(11-14)18-20-15-8-3-4-9-16(15)22-18/h3-9,11-12H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAJPPVMGPFHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[(E)-(2-chloro-8-methylquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide](/img/structure/B5516322.png)
![N-[2-(2-chlorophenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5516326.png)
![N-[(2-carbamoylphenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B5516330.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B5516335.png)
![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B5516343.png)
![2-(PYRIMIDIN-2-YLSULFANYL)-N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B5516351.png)
![2-{4-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETIC ACID](/img/structure/B5516364.png)
![1-{[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}NAPHTHALEN-2-OL](/img/structure/B5516367.png)

![5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3-(3-methoxyphenyl)-1H-pyrazole](/img/structure/B5516385.png)

![2-({[(2S)-2-amino-2-cyclohexylacetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide hydrochloride](/img/structure/B5516409.png)
![N-cyclohexyl-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5516417.png)
![1-[1-(1H-indol-3-yl)propan-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B5516419.png)
